
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the 5-position. The key steps may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetylation of the phenyl ring.
- Hydroxymethylation at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (5R)-3-(4-acetyl-3-fluorophenyl)-5-carboxy-1,3-oxazolidin-2-one.
Reduction: Formation of (5R)-3-(4-hydroxy-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity to certain targets, while the hydroxymethyl group can improve solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Uniqueness
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazolidinones. The presence of the fluorophenyl group can enhance its stability and binding affinity, while the hydroxymethyl group can improve its pharmacokinetic profile.
Propriétés
Numéro CAS |
927197-24-8 |
|---|---|
Formule moléculaire |
C12H12FNO4 |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H12FNO4/c1-7(16)10-3-2-8(4-11(10)13)14-5-9(6-15)18-12(14)17/h2-4,9,15H,5-6H2,1H3/t9-/m1/s1 |
Clé InChI |
BJUXXKUTWFMZNE-SECBINFHSA-N |
SMILES isomérique |
CC(=O)C1=C(C=C(C=C1)N2C[C@@H](OC2=O)CO)F |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
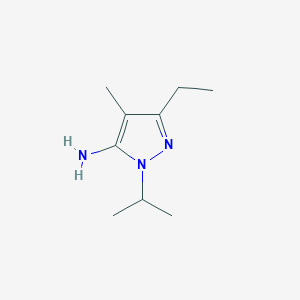

![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
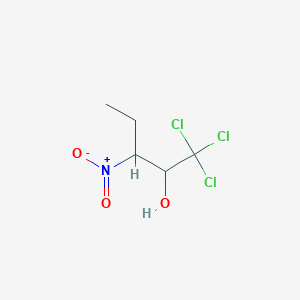
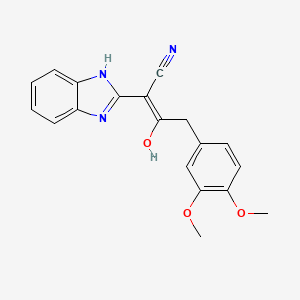
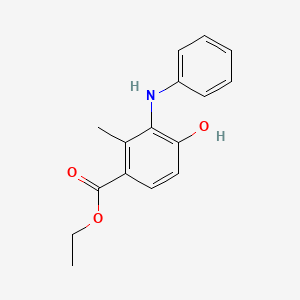
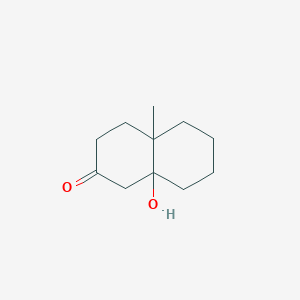
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
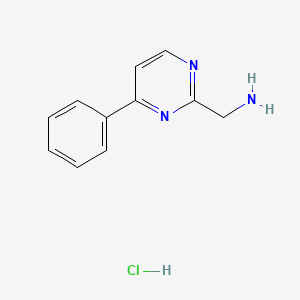
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
